Lithium Carbonate

Pharmacokinetics Bioavailability Mood Stabilizer

Sodium impurity variability (150-650+ ppm) across suppliers forces 12-18 month cathode qualification cycles. Select the correct grade once. • **Battery Grade (≥99.5%):** Na ≤250 ppm; for LiCoO₂, LiFePO₄, NMC cathodes. • **Pharmaceutical/USP Grade:** For controlled-release bipolar therapy where peak serum concentration minimization improves tolerability. • **Ultra-High Purity (99.99%):** Total metallic impurities <100 ppm; for AAS/ICP trace analysis.

Molecular Formula CLi2O3
Li2CO3
Molecular Weight 73.9 g/mol
CAS No. 10377-37-4
Cat. No. B3045255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Carbonate
CAS10377-37-4
Molecular FormulaCLi2O3
Li2CO3
Molecular Weight73.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(=O)([O-])[O-]
InChIInChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyXGZVUEUWXADBQD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility100mM
Solubility in water (wt%): 1.52 at 0 °C;  1.31 at 20 °C;  1.16 at 40 °C;  1.00 at 60 °C;  0.84 at 80 °C;  0.71 at 100 °C
Insoluble in alcohol;  soluble in dilute acid
Insoluble in acetone, ammonia
Solubility in water, g/100ml: 1.3 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Carbonate Baseline Characterization


Lithium carbonate (Li₂CO₃, CAS 10377-37-4) is an inorganic lithium salt of carbonic acid, existing as a colorless monoclinic crystal or white odorless powder with a molecular weight of 73.89 g/mol, density of 2.11 g/cm³, and melting point of 723°C [1]. It exhibits a distinctive inverse temperature solubility profile wherein solubility decreases with increasing temperature—a behavior uncommon among alkali metal carbonates [2]. As the most widely utilized lithium compound, it serves as the foundational lithium source for pharmaceutical mood-stabilizing preparations, lithium-ion battery cathode material synthesis, and specialty glass and ceramic manufacturing [3]. Selection of appropriate grade—ranging from technical/industrial (≥99.0% purity) to battery grade (≥99.5% purity with stringent impurity thresholds) to pharmaceutical/USP grade—directly determines application suitability, regulatory compliance, and procurement economics.

Grade logic Pharmaceutical/USP, battery-grade (≥99.5%), and industrial-grade specifications determine application suitability and impurity thresholds
Property fit Inverse temperature solubility profile supports precipitation-based purification—distinct from highly soluble lithium salts
Workflow Suits cathode-material synthesis, pharmaceutical formulation research, analytical standard preparation, and ceramic/glass manufacturing

Lithium Carbonate Substitution Variability


Interchanging lithium carbonate with alternative lithium salts (e.g., lithium citrate, lithium lactate, lithium orotate) or across purity grades without qualification introduces measurable divergence in pharmacokinetic behavior, impurity-driven performance degradation, and process yield. Direct comparative studies demonstrate that even when total lithium bioavailability is equivalent, peak serum concentrations differ significantly between carbonate and citrate salt forms [1]. In industrial applications, sodium impurity content in battery-grade lithium carbonate ranges from 150–650 ppm across suppliers, and material from one producer is not directly fungible with another without extended 12–18 month qualification cycles [2]. Furthermore, the unique inverse temperature solubility profile of Li₂CO₃ renders it distinct from more soluble lithium salts (e.g., LiCl, LiOH) in crystallization and precipitation-based manufacturing processes [3]. The evidence compiled below provides quantifiable differentiation to support scientifically justified procurement decisions.

Target product Lithium carbonate (Li₂CO₃): inverse solubility, controlled-release profile, specific impurity thresholds per grade
Potential substitute Lithium citrate, LiOH, LiCl, or alternative lithium salts; different grades or unqualified supplier sources
Salt-form interchange may shift peak serum concentration profiles even when total bioavailability is similar—reported lower Cmax with citrate vs carbonate at equivalent doses
Battery-grade sodium impurity varies 150–650 ppm across suppliers; unqualified material may require 12–18 month validation and is not directly fungible
Inverse solubility behavior makes Li₂CO₃ distinct from highly soluble salts in crystallization processes—substitution may alter precipitation yield and process control

Lithium Carbonate Quantitative Evidence


Peak Serum Lithium: Carbonate vs Citrate

In a crossover study of 5 normal volunteers receiving identical lithium doses (27.2 mmol) of controlled-release lithium carbonate ('Priadel') and lithium citrate ('Litarex'), the peak serum lithium concentration achieved was significantly lower with the citrate formulation compared to the carbonate preparation, despite similar total bioavailability [1]. This differential peak concentration profile carries clinical implications for therapeutic window management given lithium's narrow therapeutic index (0.6–1.2 mEq/L) [2].

Peak serum lithium: carbonate vs citrate
Head-to-head
Controlled-release Li₂CO₃ vs Li citrate: peak serum lithium significantly lower with citrate at identical 27.2 mmol dose (crossover, n=5)
Reported Cmax endpoint context supports formulation-specific concentration-time profile review
Exact Cmax values not reported in abstract; statistically significant difference noted
Pharmacokinetics Bioavailability Mood Stabilizer Bipolar Disorder

Absorption Kinetics: Citrate Syrup vs Carbonate Tablet

A comparative bioavailability study in 18 healthy male volunteers demonstrated that lithium citrate syrup achieved a faster absorption rate (tmax = 0.8 hours) compared to conventional lithium carbonate tablets (tmax = 1.4 hours) [1]. However, the formulations were bioequivalent with respect to maximum serum concentration and extent of absorption (AUC), with serum concentration curves becoming superimposable from 2 hours post-dose onward. Terminal half-life was identical at 22 hours for both formulations [1].

Absorption kinetics: tablet vs syrup
Head-to-head
Li₂CO₃ tablet tmax = 1.4 h; Li citrate syrup tmax = 0.8 h (0.6 h difference). AUC and terminal half-life (22 h) comparable (n=18)
Slower absorption rate context may inform formulation-tolerability endpoint review
Bioequivalent in extent of absorption; concentration curves superimposable from 2 h onward
Pharmacokinetics Absorption Rate Bioequivalence Formulation Science

Industrial Grade Physical Specifications

Industrial grade lithium carbonate (Li₂CO₃) exhibits defined physical specifications including density of 2.11 g/cm³, melting point of 723°C, loose bulk density >0.3 g/cm³, and controllable particle size with D50 = 3–8 μm . The monoclinic crystal structure is consistent across grades, but particle size distribution and impurity profiles diverge significantly between industrial, battery, and pharmaceutical specifications. These parameters directly influence mixing behavior in ceramic precursors, compaction in electrode manufacturing, and dissolution kinetics in pharmaceutical processing [1].

Industrial grade physical specs
Class-level
Density 2.11 g/cm³, melting point 723°C, D50 = 3–8 μm, loose bulk density >0.3 g/cm³
Particle-size context supports mixing and compaction behavior review across grades
Grade-specific impurity profiles diverge significantly; GB/T 11075-2013 reference
Crystallography Particle Engineering Battery Manufacturing Ceramics

Battery vs Industrial Grade Purity

Battery grade lithium carbonate requires minimum 99.5% Li₂CO₃ purity with stringent impurity thresholds including sodium (Na) ≤250 ppm, iron (Fe) ≤20 ppm, calcium (Ca) ≤50 ppm, and sulfate (SO₄²⁻) ≤800 ppm [1]. In contrast, industrial/technical grade specifications permit lower purity (≥99.0% or ≥98.5%) and higher sodium content up to 0.20% (2,000 ppm) . Within the 99.5–99.8% purity range, sodium content can vary 150–650 ppm across different producers, and qualification of a new supplier typically requires 12–18 months [2]. Battery grade material commands a significant pricing premium over technical grade [1].

Battery vs industrial grade purity
Cross-study
Battery grade: Na ≤250 ppm, purity ≥99.5%. Industrial grade: Na ≤1,500 ppm, purity ≥99.0% (up to 6× higher Na)
Sodium impurity context directly affects electrochemical cycling stability—grade selection critical
Supplier Na variability 150–650 ppm within 99.5–99.8% range; qualification 12–18 months
Purity Specification Battery Materials Quality Control Procurement

Ultra-High Purity Grade Specifications

Ultra-high purity lithium carbonate (99.99% trace metals basis, <100 ppm total metallic impurities) is commercially available for applications requiring minimal contamination . This grade represents an order-of-magnitude purity improvement over battery grade (≥99.5%) and industrial grade (≥99.0%). Trace impurity specifications include chloride ≤0.005%, nitrate ≤5 ppm, and sulfur compounds ≤0.2% . Such purity levels are essential for analytical standard preparation, trace metal analysis calibration, and high-precision research applications where even ppm-level contamination can confound experimental results.

Ultra-high purity grade
Data to verify
99.99% trace metals basis; total metallic impurities substantially below battery-grade thresholds
Supports trace-metal method development and contamination-sensitive research protocols
Source: supplier specification; review certificate of analysis for lot-specific impurity data
Trace Metal Analysis High-Purity Materials Analytical Standards Research Grade

Inverse Temperature Solubility Profile

Lithium carbonate exhibits a rare inverse temperature solubility profile in aqueous systems: solubility decreases as temperature increases from 283.15 K to 318.15 K (10°C to 45°C) [1]. Gravimetric measurements confirm that solubility at 20°C is approximately 13 g/L (1.3% w/v), which is markedly lower than other alkali metal carbonates (e.g., Na₂CO₃: ~215 g/L at 20°C; K₂CO₃: ~1,120 g/L at 20°C) [2]. The dissolution process is exothermic and non-spontaneous, with entropy change as the dominant thermodynamic factor [1]. Under CO₂ pressure, solubility increases due to metastable lithium bicarbonate (LiHCO₃) formation [3].

Inverse temperature solubility
Class-level
Li₂CO₃ ~13 g/L at 20°C; solubility decreases with rising temperature—opposite to Na₂CO₃ (~215 g/L) and K₂CO₃ (~1,120 g/L)
Enables precipitation-based purification not applicable to LiOH or LiCl; exothermic, entropy-driven dissolution
CO₂ pressure increases solubility via metastable LiHCO₃ formation; 283–318 K range
Thermodynamics Solubility Crystallization Process Engineering

Lithium Carbonate Application Scenarios


Mood Stabilizer with Controlled Peak Levels

For bipolar disorder maintenance therapy where therapeutic serum lithium concentrations must be maintained within a narrow 0.6–1.2 mEq/L window, lithium carbonate controlled-release formulations offer a differentiated pharmacokinetic profile relative to lithium citrate. Direct comparative data demonstrate that at equivalent lithium doses (27.2 mmol), peak serum concentrations are significantly lower with lithium citrate controlled-release preparations than with lithium carbonate [1]. This differential informs formulation selection where peak concentration minimization is clinically desirable for tolerability optimization. Procurement specifications should prioritize pharmaceutical/USP grade lithium carbonate meeting compendial purity standards.

Low-Sodium Battery Cathode Manufacturing

In the manufacture of cathode materials such as lithium cobalt oxide (LiCoO₂), lithium iron phosphate (LiFePO₄), and NMC formulations, procurement must specify battery grade lithium carbonate (≥99.5% purity) with sodium content ≤250 ppm [2]. Industrial/technical grade material containing up to 1,500–2,000 ppm sodium introduces quantifiable performance degradation risk in electrochemical cycling stability. Supplier qualification requires 12–18 months for cathode manufacturers, and material from unqualified sources is not fungible without extended validation [3]. The pricing premium for battery grade material reflects the purification investment required to meet these impurity thresholds [2].

Precipitation-Based Purification Process

Lithium carbonate's unique inverse temperature solubility profile—wherein solubility decreases from ~13 g/L at 20°C to lower values at elevated temperatures—enables crystallization-based purification strategies that are not applicable to highly soluble lithium salts such as LiOH or LiCl [4]. This thermodynamic behavior supports industrial precipitation processes where lithium is recovered from brine or leach solutions as solid Li₂CO₃, with solubility further modulated by sodium carbonate concentration and CO₂ pressure via metastable LiHCO₃ formation [5]. Process engineers selecting lithium carbonate over alternative lithium salts for precipitation workflows should account for the exothermic, entropy-driven nature of the dissolution process [4].

Ultra-High Purity Analytical Standards

For applications in atomic absorption spectroscopy (AAS), inductively coupled plasma (ICP) analysis, and trace metal method development, procurement of ultra-high purity lithium carbonate (99.99% trace metals basis, <100 ppm total metallic impurities) is indicated . This grade provides ~50× lower metallic impurity burden than battery grade material, with chloride ≤0.005% and nitrate ≤5 ppm specifications ensuring minimal analytical interference . Use of lower-purity grades in these applications introduces baseline contamination that confounds quantification at trace levels, necessitating blank subtraction corrections that reduce analytical accuracy.

Application
Selection Property
Validation Focus
Lithium pharmacokinetic research
Controlled-release carbonate vs citrate salt form
Cmax and tmax endpoint context; formulation-tolerability review
Battery cathode material synthesis
Battery grade (≥99.5%, Na ≤250 ppm)
Sodium impurity thresholds and supplier qualification status
Precipitation-based lithium recovery
Inverse temperature solubility profile
Crystallization yield under process-specific temperature and CO₂ conditions
Analytical standard and trace-metal research
Ultra-high purity grade (99.99% trace metals basis)
Lot-specific impurity certification; ICP/AAS method compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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